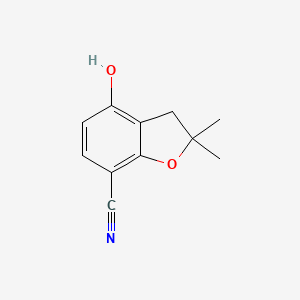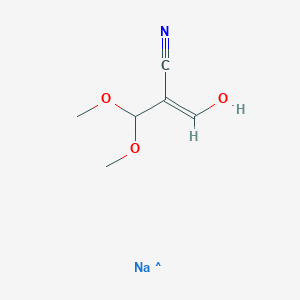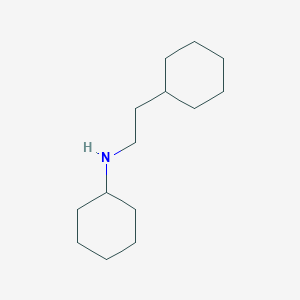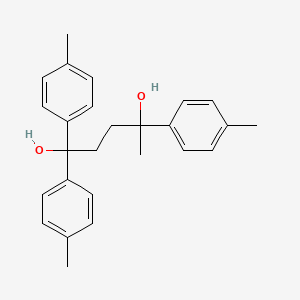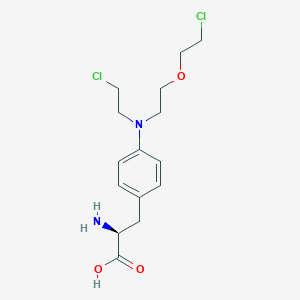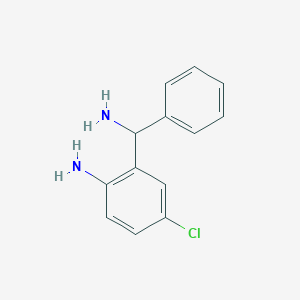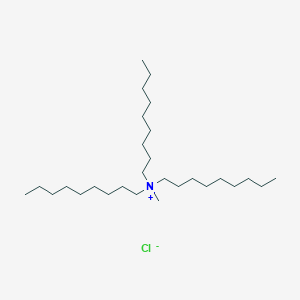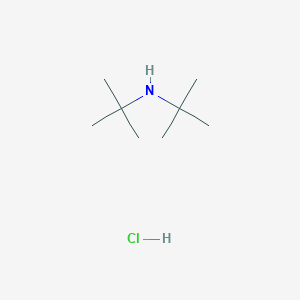
Di-tert-butylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butylamine Hydrochloride is an organic compound with the chemical formula (C₄H₁₂N)₂·HCl. It is a derivative of tert-butylamine, which is one of the four isomeric amines of butane. This compound is typically used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Di-tert-butylamine Hydrochloride can be synthesized through several methods. One common laboratory method involves the hydrogenolysis of 2,2-dimethylethylenimine. This process requires a hydrogenation bomb or bottle, purified dioxane, freshly distilled 2,2-dimethylethylenimine, and Raney nickel as a catalyst. The mixture is filled with hydrogen, warmed to 60°C, and shaken until hydrogenation is complete . Another method involves the reduction of di-tert-butyliminoxyl with phenylhydrazine .
Chemical Reactions Analysis
Di-tert-butylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form di-tert-butyliminoxyl.
Reduction: Reduction of di-tert-butyliminoxyl with phenylhydrazine yields di-tert-butylamine.
Substitution: It can participate in substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen, Raney nickel, and phenylhydrazine. The major products formed from these reactions are di-tert-butyliminoxyl and di-tert-butylamine .
Scientific Research Applications
Di-tert-butylamine Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of amine-related biological processes.
Medicine: It is involved in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of rubber accelerators and pesticides.
Mechanism of Action
The mechanism of action of Di-tert-butylamine Hydrochloride involves its interaction with molecular targets and pathways. It acts as a base in various chemical reactions, facilitating the formation of desired products. The molecular targets include amine receptors and enzymes involved in amine metabolism .
Comparison with Similar Compounds
Di-tert-butylamine Hydrochloride can be compared with other similar compounds such as:
- Ethylamine
- Propylamine
- Isopropylamine
- Isobutylamine
- n-Butylamine
- sec-Butylamine
These compounds share similar chemical structures but differ in their physical and chemical properties. This compound is unique due to its tert-butyl groups, which provide steric hindrance and influence its reactivity .
Properties
Molecular Formula |
C8H20ClN |
|---|---|
Molecular Weight |
165.70 g/mol |
IUPAC Name |
N-tert-butyl-2-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-7(2,3)9-8(4,5)6;/h9H,1-6H3;1H |
InChI Key |
MOLDZOIISGAJFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,6-Dichlorophenyl)methoxy]aniline](/img/structure/B13864073.png)
